molecular formula C9H7BrN2OS B7972101 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one

Cat. No.: B7972101
M. Wt: 271.14 g/mol
InChI Key: SVBCWQRLMSLKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

The synthesis of 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes:

    Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.

    Final Synthesis: The intermediate is further reacted with other reagents to form the final product, this compound.

Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and metal hydrides.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may produce a reduced form of the compound.

Scientific Research Applications

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is being investigated for its effects on various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    CID 63015: Known for its similar reactivity but different stability profile.

    CID 63014: A salt mixture with different solubility characteristics.

    CID 63016: Another related compound with distinct biological activity.

These compounds share some similarities with this compound but differ in their specific applications and effects.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCWQRLMSLKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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